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An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Profile of a Novel

GLUT4 Translocation Activator

Abstract
Compound D927, also identified as DS11252927 and compound 26b, is a pioneering, orally

active small molecule that activates glucose transporter type 4 (GLUT4) translocation. It

functions as a "molecular glue," enhancing the interaction between the p110α catalytic subunit

of phosphoinositide 3-kinase (PI3Kα) and RAS proteins. This unique mechanism of action

triggers the PI3Kα-AKT signaling pathway, a critical regulator of glucose metabolism,

independent of insulin stimulation. Preclinical studies have demonstrated the potential of D927
to ameliorate hyperglycemia in animal models of both type 1 and type 2 diabetes. This

document provides a comprehensive technical overview of the discovery, history, mechanism

of action, and experimental protocols related to D927, tailored for researchers and

professionals in drug development.

Discovery and History
The quest for novel therapeutic agents for diabetes mellitus that can stimulate glucose uptake

in peripheral tissues, such as skeletal muscle and adipose tissue, led to the discovery of D927.

Researchers from Daiichi Sankyo Co., Ltd. embarked on a cell-based phenotypic screening

campaign to identify small molecules capable of inducing GLUT4 translocation, the primary

mechanism by which insulin facilitates glucose uptake into cells.
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In a 2019 publication in Bioorganic & Medicinal Chemistry Letters, T. Tsuji and colleagues

reported the identification of a series of pyridazine derivatives with potent GLUT4 translocation

activity.[1] Through systematic structure-activity relationship (SAR) studies, they optimized an

initial hit compound, leading to the synthesis of compound 26b, later designated as D927.[1]

This thienopyridazine derivative demonstrated significant in vitro potency and, importantly, a

marked blood glucose-lowering effect in a diabetic mouse model upon oral administration.[1]

Subsequent research further elucidated the unique mechanism of D927 as a molecular glue

that stabilizes the interaction between PI3Kα and RAS proteins, thereby activating downstream

signaling pathways that culminate in GLUT4 translocation to the plasma membrane.[2]

Mechanism of Action: A Molecular Glue for PI3Kα
and RAS
D927's primary mechanism of action is the allosteric modulation of the PI3Kα-RAS protein-

protein interaction. It acts as a molecular glue, increasing the binding affinity between the

p110α catalytic subunit of PI3Kα and various RAS isoforms, including KRAS, RRAS, and

MRAS.[2] This stabilization of the PI3Kα-RAS complex leads to the activation of the PI3Kα-AKT

signaling cascade.

The activation of this pathway is characterized by the increased phosphorylation of key

downstream effectors, including AKT at both Ser473 and Thr308 residues, and p70S6 kinase

(p70S6K).[2] Notably, D927 selectively activates this pathway without significantly affecting the

RAF-MEK-ERK signaling cascade, another major downstream effector of RAS.[2] The

phosphorylation of AKT is a critical step in the signaling cascade that ultimately promotes the

translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane,

thereby facilitating glucose uptake from the bloodstream.

Signaling Pathway Diagram
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D927 enhances RAS binding to PI3Kα, activating the AKT pathway.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for the D927
compound.

Table 1: In Vitro Activity
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Parameter Value Cell Line/System Reference

GLUT4 Translocation

EC50
0.14 µM

L6-GLUT4-myc

myoblasts
[2]

AKT Phosphorylation

(Ser473)

Increased at 30-300

nM (5 min)

PC3, RKO, SW1573,

HCT15, SW620
[2]

AKT Phosphorylation

(Ser473, Thr308)

Increased at 300 nM

(1-24 h)
L6 myotubes [2]

p70S6K

Phosphorylation

(Thr389)

Increased at 300 nM

(1-24 h)
L6 myotubes [2]

Insulin-induced AKT

activation

Synergistically

enhanced at 10-10000

nM (10 min)

L6 myotubes [2]

PI3Kα-RAS Binding

Promotes binding of

KRAS, MRAS, and

RRAS2 to p110α at 1

µM (1 h)

HEK293 cells [2]

Table 2: In Vivo Efficacy in Diabetic Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.medchemexpress.com/glut4-activator-1.html
https://www.medchemexpress.com/glut4-activator-1.html
https://www.medchemexpress.com/glut4-activator-1.html
https://www.medchemexpress.com/glut4-activator-1.html
https://www.medchemexpress.com/glut4-activator-1.html
https://www.medchemexpress.com/glut4-activator-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Dosing Regimen Key Findings Reference

Severe diabetic mice

(db/db)

3-30 mg/kg, p.o.,

single dose

Significant blood

glucose reduction.

Emax values of 220,

393, and 435 mg/dL at

3, 10, and 30 mg/kg,

respectively.

[2]

Type 2 diabetes

model (db/db)

10 mg/kg, p.o., single

dose (15 min before

glucose loading)

Improved

hyperglycemia during

oral glucose tolerance

test; reduced blood

glucose AUC (0-120

min).

[2]

Zucker fatty rats

30 mg/kg, p.o., single

dose (30 min before

glucose infusion)

Glucose-lowering

effects observed.
[2]

Type 1 diabetes

model (STZ-B6)

0.01%-0.03%, p.o., 27

days

Ameliorated

hyperglycemia.
[2]

Experimental Protocols
This section outlines the general methodologies for key experiments used in the

characterization of D927.

Synthesis of D927 (Compound 26b)
The synthesis of D927, a thienopyridazine derivative, was first reported by Tsuji et al.[1] The

general synthetic scheme starts from commercially available 4,7-dichlorothieno[2,3-

d]pyridazine. The synthesis involves a sequential nucleophilic aromatic substitution followed by

coupling reactions to introduce the side chains.

General Synthetic Steps:

Step 1: Suzuki-Miyaura Coupling: The more reactive chlorine at the 7-position of 4,7-

dichlorothieno[2,3-d]pyridazine is typically substituted first via a Suzuki-Miyaura coupling with
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an appropriate boronic acid or ester to introduce the [2-(2-methoxyethoxy)phenyl] group.

Step 2: Nucleophilic Aromatic Substitution: The remaining chlorine at the 4-position is then

displaced by the amino group of 2-(4-amino-2-fluorophenyl)acetamide through a nucleophilic

aromatic substitution reaction. This step is often carried out in the presence of a base and a

suitable solvent at elevated temperatures.

Step 3: Purification: The final compound is purified using standard chromatographic

techniques, such as column chromatography on silica gel.

The identity and purity of the final product are confirmed by analytical methods like 1H NMR,

13C NMR, and mass spectrometry.

GLUT4 Translocation Assay
This cell-based assay is used to quantify the movement of GLUT4 from intracellular vesicles to

the plasma membrane.

Workflow Diagram:
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Workflow for a typical GLUT4 translocation ELISA-based assay.

Protocol Outline:
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Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4-myc) are

cultured to confluence in multi-well plates.

Serum Starvation: Cells are serum-starved to establish a basal state of GLUT4 localization.

Compound Treatment: Cells are treated with varying concentrations of D927 or control

compounds (e.g., insulin as a positive control, vehicle as a negative control) for a specified

duration.

Fixation: Cells are fixed with a suitable fixative like paraformaldehyde to preserve the cellular

structures.

Immunostaining: Without permeabilizing the cells, the extracellularly exposed myc-epitope of

the translocated GLUT4 is detected using an anti-myc primary antibody followed by a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: A chemiluminescent substrate is added, and the resulting signal, which is

proportional to the amount of cell-surface GLUT4, is quantified using a luminometer.

AKT Phosphorylation Assay (Western Blot)
This assay is used to measure the phosphorylation status of AKT, a key downstream effector of

PI3K.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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